molecular formula C12H16ClN B13541378 4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridinehydrochloride

4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridinehydrochloride

Cat. No.: B13541378
M. Wt: 209.71 g/mol
InChI Key: RAASZNZFYZJGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridinehydrochloride is an organic compound classified as a tetrahydropyridine derivative. It is of significant interest in neurological research due to its role as a precursor to neurotoxic compounds that can induce Parkinsonian symptoms in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridinehydrochloride typically involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridinehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,13H,7-9H2,1H3;1H

InChI Key

RAASZNZFYZJGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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